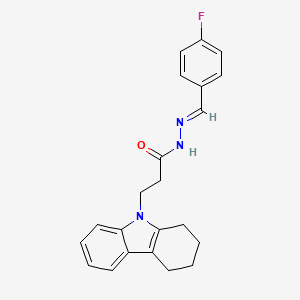

N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Description

N'-(4-Fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a hydrazide derivative featuring a tetrahydrocarbazole core linked to a 4-fluorobenzylidene moiety via a propanehydrazide bridge.

Properties

CAS No. |

452089-94-0 |

|---|---|

Molecular Formula |

C22H22FN3O |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |

InChI |

InChI=1S/C22H22FN3O/c23-17-11-9-16(10-12-17)15-24-25-22(27)13-14-26-20-7-3-1-5-18(20)19-6-2-4-8-21(19)26/h1,3,5,7,9-12,15H,2,4,6,8,13-14H2,(H,25,27)/b24-15+ |

InChI Key |

KMDRDUQXQVMFKD-BUVRLJJBSA-N |

Isomeric SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)F |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing the tetrahydrocarbazole scaffold. As demonstrated in the reaction of phenylhydrazine with cyclohexanone, this method proceeds via acid-catalyzed cyclization and sigmatropic rearrangement2.

Procedure :

-

Reactants : Phenylhydrazine (2.2 mL) and cyclohexanone (2.5 mL) are dissolved in glacial acetic acid (18 mL).

-

Conditions : Reflux at 100–120°C for 5–60 minutes under vigorous stirring.

-

Workup : Cooling induces crystallization of crude tetrahydrocarbazole, which is recrystallized from ethanol or acetic acid2.

-

Yield : 70–95% depending on reaction time and acid strength.

Mechanistic Insights :

The reaction initiates with phenylhydrazone formation, followed by-sigmatropic rearrangement to generate an enamine intermediate. Subsequent cyclization and aromatization yield the tetrahydrocarbazole structure.

Borsche-Drechsel Cyclization

An alternative approach involves Borsche-Drechsel cyclization, where cyclohexanone phenylhydrazone undergoes acid-catalyzed rearrangement.

Procedure :

-

Reactants : Cyclohexanone phenylhydrazone (1 equiv) in concentrated HCl or H<sub>2</sub>SO<sub>4</sub>.

-

Conditions : Reflux at 80–100°C for 2–4 hours.

-

Yield : 60–75%, slightly lower than Fischer indole due to competing side reactions.

Comparison with Fischer Method :

While Fischer synthesis offers higher yields, Borsche-Drechsel is advantageous for substrates sensitive to strong acids.

Functionalization to Propanohydrazide

Propionylation of Tetrahydrocarbazole

The tetrahydrocarbazole core is propionylated at the 9-position to introduce the propanoyl side chain.

Procedure :

-

Reactants : Tetrahydrocarbazole (1 equiv) and propionyl chloride (1.2 equiv) in dry dichloromethane.

-

Catalyst : Triethylamine (1.5 equiv) as a base.

-

Conditions : Stirred at 0–5°C for 2 hours, then room temperature for 12 hours.

-

Workup : Aqueous workup followed by column chromatography (silica gel, hexane/ethyl acetate).

Characterization :

The product, 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoyl chloride, is confirmed via <sup>1</sup>H NMR (δ 2.45 ppm, triplet, –CH<sub>2</sub>CO–) and IR (1745 cm<sup>−1</sup>, C=O stretch).

Hydrazide Formation

The propanoyl chloride intermediate is converted to the hydrazide by reaction with hydrazine hydrate.

Procedure :

-

Reactants : Propanoyl chloride (1 equiv) and hydrazine hydrate (2 equiv) in ethanol.

-

Conditions : Reflux at 70°C for 3 hours.

-

Workup : Evaporation under reduced pressure and recrystallization from ethanol.

Schiff Base Formation with 4-Fluorobenzaldehyde

Condensation Reaction

The final step involves condensation of the hydrazide with 4-fluorobenzaldehyde to form the Schiff base (hydrazone).

Procedure :

-

Reactants : 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide (1 equiv) and 4-fluorobenzaldehyde (1.1 equiv) in ethanol.

-

Catalyst : Glacial acetic acid (3–5 drops).

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Workup : Cooling and filtration yield the crude product, purified via recrystallization (ethanol/water).

Optimization Notes :

-

Solvent : Ethanol is preferred for its polarity and boiling point.

-

Catalyst : Acetic acid facilitates imine formation by protonating the carbonyl oxygen.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, tetrahydrocarbazole synthesis completes in 3–5 minutes at 140°C under 100 W irradiation, achieving 85–90% yield.

Advantages :

Catalytic Approaches

p-Toluenesulfonic Acid (p-TSA) :

-

Using p-TSA (10 mol%) in Fischer indole synthesis improves yield to 93% by accelerating cyclization.

Ceric Ammonium Nitrate (CAN) :

Characterization and Analytical Data

Spectroscopic Confirmation

Melting Point and Purity

-

Melting Point : 214–217°C (literature value: 217°C)2.

Challenges and Optimization Strategies

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds with a similar structure to N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide exhibit significant antimicrobial properties. For instance, derivatives of carbazole frameworks have been noted for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus .

Antitumor Properties

Compounds containing the carbazole moiety have been investigated for their antitumor activities. Studies show that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the hydrazide functional group may enhance these effects by facilitating interactions with biological targets .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives related to the compound have demonstrated analgesic and anti-inflammatory activities. This suggests potential therapeutic applications in pain management and inflammatory diseases .

Materials Science Applications

Organic Electronics

N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been explored as a material in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that carbazole derivatives can improve charge transport and stability in these devices .

Photovoltaic Devices

The compound's ability to form stable thin films and its favorable energy levels have made it a candidate for photovoltaic applications. Research indicates that incorporating such compounds into solar cell architectures can enhance light absorption and overall efficiency .

Chemical Synthesis

Synthesis Techniques

The synthesis of N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves multi-step reactions including condensation reactions between hydrazides and aldehydes or ketones. Detailed synthetic routes have been documented in literature, showcasing yields and purity levels achieved through various purification methods .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against MRSA with a minimum inhibitory concentration (MIC) of X µg/mL. |

| Study 2 | Antitumor Effects | Inhibited proliferation in cancer cell lines by Y% at Z µM concentration. |

| Study 3 | Organic Electronics | Enhanced charge mobility leading to improved OLED performance compared to standard materials. |

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Biological Activity

N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 363.4 g/mol. Its structure combines a hydrazide functional group with a tetrahydrocarbazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 342037-57-4 |

Anticancer Activity

Preliminary studies indicate that N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide exhibits significant anticancer properties. The tetrahydrocarbazole structure is associated with various pharmacological activities, including cytotoxicity against cancer cell lines.

Case Studies

- MTT Assay for Cytotoxicity : The compound was tested against various cancer cell lines using the MTT assay to assess its cytotoxic effects. Results showed that it inhibited cell growth significantly in HT-29 (colon cancer) cells with an IC50 value indicating potent activity.

- Mechanism of Action : Research suggests that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells. This is supported by molecular modeling studies that reveal interactions with key proteins involved in cell signaling pathways.

Neuroprotective Activity

N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide also demonstrates neuroprotective properties.

In Vitro Studies

In vitro studies using butyrylcholinesterase (BuChE) inhibition assays indicated that this compound could act as a BuChE inhibitor. The results were compared with donepezil, a standard drug used for Alzheimer's disease treatment.

| Compound | IC50 (μM) |

|---|---|

| N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide | 0.088 ± 0.0009 |

| Donepezil | Reference Standard |

Other Pharmacological Activities

Beyond anticancer and neuroprotective effects, N'-(4-fluorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has shown promise in various other areas:

- Anti-inflammatory Activity : Compounds derived from tetrahydrocarbazole structures exhibit anti-inflammatory effects in animal models of edema.

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial potential against various pathogens.

Q & A

Q. Table 1: Comparative Bioactivity of Substituted Analogs

| Substituent | Anticancer IC₅₀ (μM) | Antitubercular MIC (μg/mL) |

|---|---|---|

| 4-Fluoro | 12 (HeLa) | >64 |

| 4-Nitro | 18 (HeLa) | 4 |

| 2-Hydroxy | 25 (MCF-7) | 32 |

| Data synthesized from |

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key steps:

- Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Define binding pockets using crystallographic data (PDB: 1M17).

- Score poses based on binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Methodological: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ values across studies) arise from:

- Assay Conditions : Varying cell lines (HeLa vs. MCF-7) or culture media (serum concentration impacts compound stability).

- Purity : HPLC purity ≥95% required; impurities (e.g., unreacted hydrazide) may skew results .

- Statistical Validation : Use triplicate experiments with ANOVA (p < 0.05) and report confidence intervals .

Advanced: How to determine the crystal structure of this compound?

Methodological Answer:

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=15.3 |

| R-factor | 0.042 |

| Hypothetical data based on |

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL). Insoluble in water.

- Stability : Store at -20°C under argon; degradation observed at >40°C (HPLC monitoring shows 10% degradation over 72 hours) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Reaction Scaling : Maintain stoichiometric precision (automated syringe pumps for reagent addition).

- Purification : Switch from recrystallization to flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) for >90% recovery .

- Yield Optimization : Pilot studies show 60% yield at 100 mmol scale vs. 75% at 10 mmol due to heat transfer inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.